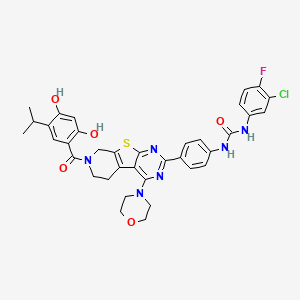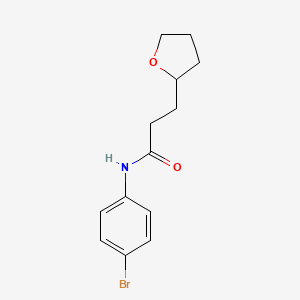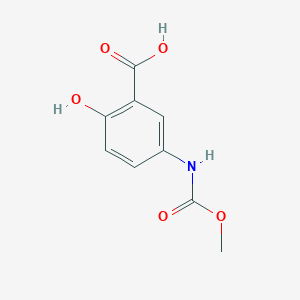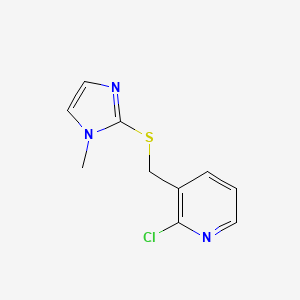
(3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C8H8BrClFOP and a molecular weight of 285.48 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a dimethylphosphine oxide group. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a widely applied method for carbon–carbon bond formation.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide in-stock or backordered impurities and bulk manufacturing services for this compound .
化学反応の分析
Types of Reactions
(3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and other organometallic compounds . The reaction conditions are typically mild and can be tailored to achieve specific transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted phenyl derivatives .
科学的研究の応用
(3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and chemical intermediates.
作用機序
The mechanism of action of (3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .
類似化合物との比較
Similar Compounds
(3-Bromo-5-chloro-4-fluorophenyl)dimethylphosphine oxide: C8H8BrClFOP
(3,5-Dibromo-4-fluorophenyl)boronic acid: Similar structure with boronic acid group.
5-Bromo-4-chloro-2,3-difluoropyridine: Similar halogenated aromatic compound.
Uniqueness
This compound is unique due to its specific combination of halogen atoms and the presence of a dimethylphosphine oxide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
特性
分子式 |
C8H8BrClFOP |
|---|---|
分子量 |
285.48 g/mol |
IUPAC名 |
1-bromo-3-chloro-5-dimethylphosphoryl-2-fluorobenzene |
InChI |
InChI=1S/C8H8BrClFOP/c1-13(2,12)5-3-6(9)8(11)7(10)4-5/h3-4H,1-2H3 |
InChIキー |
NGEOYAAQUFAPNK-UHFFFAOYSA-N |
正規SMILES |
CP(=O)(C)C1=CC(=C(C(=C1)Br)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















